molecular formula C23H24N6O4 B2403090 (E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 378206-15-6

(E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2403090
CAS No.: 378206-15-6
M. Wt: 448.483
InChI Key: VLXQVCBCVOWXIY-ZMOGYAJESA-N
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Description

(E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications

Synthetic Access and Derivative Development

Research has focused on synthesizing derivatives of 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including compounds like 6-purineselenyl and 1,3,4-thiadiazols. These synthesized structures were characterized using spectroscopic methods like 1H-NMR and MS spectrometry, indicating a potential for exploring new chemical entities in this domain (Gobouri, 2020).

Potential in Treating Neurodegenerative Diseases

Studies have designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds, exhibiting adenosine receptor antagonistic properties and monoamine oxidase inhibition, were evaluated for their therapeutic potential in treating conditions like Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).

Anticancer Potential

Fused purine analogues synthesized from 6-mercaptopurine have been evaluated for their anticancer activity. These compounds, including [1,4]thiazino[4,3,2-gh]purines, exhibited potent activity against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Hassan et al., 2017).

Exploring Bioactive Heterocycles

The synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione, with modifications like arylalkyl, allyl, or propynyl substituents, has been explored. These studies have provided insights into the development of potential ligands for serotonin receptors, with implications for psychotropic activity research (Chłoń-Rzepa et al., 2013).

Synthesis Methods and Chemical Transformations

Research has also focused on the synthesis methods and chemical transformations of related compounds. For instance, the synthesis of novel Hsp90 inhibitors and their structural characterization has provided valuable information for further pharmacological exploration (Wang Xiao-long, 2011).

Analgesic and Anti-Inflammatory Properties

Some studies have investigated the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds have shown significant activity, comparable to reference drugs, in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

7-benzyl-8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-4-33-18-12-16(10-11-17(18)30)13-24-26-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)14-15-8-6-5-7-9-15/h5-13,30H,4,14H2,1-3H3,(H,25,26)/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXQVCBCVOWXIY-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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